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Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Cdk/hdac-IN-2 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone

Deacetylases (HDACs). Specifically, it targets HDAC1, HDAC2, HDAC3, CDK1, and CDK2.[1]

This dual-inhibition strategy offers a promising approach in cancer research by simultaneously

targeting two key classes of enzymes involved in cell cycle progression and gene expression,

leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed

protocols for in vitro assays to assess the efficacy of Cdk/hdac-IN-2 and summarize its key

characteristics.
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Property Value

IUPAC Name

N-((4-(((2-

aminophenyl)amino)carbonyl)phenyl)methyl)-4-

(2,6-dichlorobenzamido)-1H-pyrazole-3-

carboxamide

Molecular Formula C₂₅H₂₀Cl₂N₆O₃

Molecular Weight 523.37 g/mol [1]

Appearance Solid[1]

CAS Number 2580938-58-3

Solubility and Storage
Proper handling and storage of Cdk/hdac-IN-2 are crucial for maintaining its stability and

activity.

Solvent Solubility

DMSO Soluble

Ethanol Limited Solubility

Water Insoluble

Storage: Store the solid compound at -20°C. For long-term storage, desiccate and protect from

light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated

freeze-thaw cycles.

Mechanism of Action
Cdk/hdac-IN-2 exerts its anti-cancer effects through the dual inhibition of CDKs and HDACs.

HDAC Inhibition: By inhibiting class I HDACs (HDAC1, 2, and 3), Cdk/hdac-IN-2 leads to an

increase in the acetylation of histone and non-histone proteins. This results in the relaxation
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of chromatin structure and the transcriptional activation of tumor suppressor genes, such as

p21, which in turn inhibits cell cycle progression.

CDK Inhibition: Inhibition of CDK1 and CDK2 by Cdk/hdac-IN-2 directly impedes cell cycle

progression, primarily at the G2/M transition.[1]

The synergistic effect of inhibiting both pathways leads to potent cell cycle arrest and induction

of apoptosis in cancer cells.[2][4]

Below is a diagram illustrating the proposed signaling pathway affected by Cdk/hdac-IN-2.
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Proposed Signaling Pathway of Cdk/hdac-IN-2
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Figure 1: Proposed mechanism of action of Cdk/hdac-IN-2.
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Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Cdk/hdac-
IN-2.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Cdk/hdac-IN-2 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HCT116, A375)

Complete growth medium (e.g., DMEM with 10% FBS)

Cdk/hdac-IN-2

DMSO (for stock solution)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Plate reader

Workflow:

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of Cdk/hdac-IN-2 in complete growth medium from a DMSO stock.

The final DMSO concentration should not exceed 0.1%.
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Remove the overnight culture medium and add 100 µL of the Cdk/hdac-IN-2 dilutions to the

respective wells. Include a vehicle control (medium with 0.1% DMSO).

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log of the

inhibitor concentration.

Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of

Cdk/hdac-IN-2 on the cell cycle distribution.

Materials:

Cancer cell line of interest

Complete growth medium

Cdk/hdac-IN-2

6-well plates

PBS (Phosphate-Buffered Saline)

70% ice-cold ethanol

RNase A (100 µg/mL)

Propidium Iodide (PI) staining solution (50 µg/mL)

Flow cytometer
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Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Cdk/hdac-IN-2 (e.g., 0, 0.5, 1, 2 µM) for 24

hours.

Harvest the cells by trypsinization and wash with ice-cold PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase

A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by Cdk/hdac-IN-2 using Annexin V and PI

staining.

Materials:

Cancer cell line of interest

Complete growth medium

Cdk/hdac-IN-2

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer
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Procedure:

Seed cells in 6-well plates and treat with Cdk/hdac-IN-2 as described for the cell cycle

analysis (48-hour treatment is common for apoptosis).

Harvest both adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
This protocol is for detecting changes in the expression or post-translational modification of key

proteins involved in the cell cycle and apoptosis following treatment with Cdk/hdac-IN-2.

Materials:

Cancer cell line of interest

Complete growth medium

Cdk/hdac-IN-2

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-β-actin)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Seed cells and treat with Cdk/hdac-IN-2 for the desired time.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Denature the protein lysates and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of a compound structurally

related to Cdk/hdac-IN-2, referred to as HDAC1/2 and CDK2-IN-1.[5] This data can serve as a

reference for the expected activity of Cdk/hdac-IN-2.

Table 1: In Vitro Antiproliferative Activity of HDAC1/2 and CDK2-IN-1[5]
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Cell Line Cancer Type IC₅₀ (µM)

H460 Lung Cancer 1.59

A375 Melanoma 0.47

HepG2 Liver Cancer 0.86

HCT116 Colon Cancer 0.58

HeLa Cervical Cancer 1.05

Table 2: In Vivo Antitumor Activity of HDAC1/2 and CDK2-IN-1 in a HCT116 Xenograft Model[5]

Treatment Group (mg/kg, i.p., daily) Tumor Growth Inhibition (%)

25 28

50 40

100 44

Purchasing Information
Cdk/hdac-IN-2 can be purchased from various chemical suppliers specializing in research

compounds. It is recommended to request a certificate of analysis to ensure the purity and

identity of the compound.

Note: The information provided in these application notes is intended for guidance only.

Researchers should optimize the protocols for their specific experimental conditions and cell

lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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